2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that features a pyridazinone core with a furan ring and a methoxyphenethyl side chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the furan ring: This step might involve a coupling reaction using furan derivatives.
Attachment of the methoxyphenethyl side chain: This can be done through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyridazinone core.
Receptor modulators: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibit their activity by interacting with the active site.
Modulate receptors: Alter receptor function by binding to specific sites.
Affect signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(phenethyl)acetamide: Lacks the methoxy group, which might affect its biological activity.
2-(3-(thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenethyl)acetamide: Contains a thiophene ring instead of a furan ring, potentially altering its chemical properties.
Uniqueness
The presence of the methoxyphenethyl side chain and the furan ring in 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide might confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFLWDGLBACFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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